1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol
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Overview
Description
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol is an organic compound that features a cyclohexanol moiety linked to a 2-methylpyridin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol typically involves the reaction of 2-methylpyridin-3-ol with cyclohexanone in the presence of a suitable base and a catalyst. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Catalyst: Palladium on carbon or other suitable transition metal catalysts
Solvent: Tetrahydrofuran (THF) or ethanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The pyridinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
- 1-(3-Methylpyridin-2-yl)cyclohexan-1-ol
- 2-Cyclohexen-1-ol, 3-methyl-
- 1,4-Dihydropyridine derivatives
Uniqueness: 1-(((2-Methylpyridin-3-yl)oxy)methyl)cyclohexan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexanol moiety with a pyridinyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-[(2-methylpyridin-3-yl)oxymethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H19NO2/c1-11-12(6-5-9-14-11)16-10-13(15)7-3-2-4-8-13/h5-6,9,15H,2-4,7-8,10H2,1H3 |
InChI Key |
CQGINLIIHGNZIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OCC2(CCCCC2)O |
Origin of Product |
United States |
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